2-Hydrazinopyridine: A Technical Overview for Researchers
2-Hydrazinopyridine: A Technical Overview for Researchers
An In-depth Guide to the Properties, Synthesis, and Applications of a Versatile Heterocyclic Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydrazinopyridine, a pivotal building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and outlines its role in various chemical and biological systems.
Core Properties of 2-Hydrazinopyridine
2-Hydrazinopyridine, also known as 2-pyridylhydrazine, is a versatile organic compound with the CAS Registry Number 4930-98-7 .[1][2][3][4] Its unique structure, featuring a hydrazine (B178648) group attached to a pyridine (B92270) ring, imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical agents.[5][6]
The key physical and chemical properties of 2-hydrazinopyridine are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 4930-98-7 | [1][2][3][4] |
| Molecular Formula | C₅H₇N₃ | [1][3][4][7] |
| Molecular Weight | 109.13 g/mol | [1][3][4][7] |
| Melting Point | 41-44 °C | [3][7][8] |
| Boiling Point | 90-92 °C at 1 mmHg | [3][7][8] |
| Appearance | White to light beige low melting solid; can also appear as a deep red crystalline substance or a white to yellow to orange powder. | [3][5][7] |
| Solubility | 40 g/L in water at 25 °C | [6] |
| Storage Temperature | 2-8 °C | [3][8] |
Experimental Protocol: Synthesis of 2-Hydrazinopyridine
The following section details a common and reliable method for the laboratory-scale synthesis of 2-hydrazinopyridine from 2-chloropyridine (B119429).[7][9]
Materials and Equipment:
-
2-Chloropyridine
-
Hydrazine hydrate (B1144303)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (with ethyl acetate/methanol (B129727) 8:2 as the mobile phase)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloropyridine (1 equivalent) with hydrazine hydrate (10 volumes).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 48 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.[7][9] The reaction is complete when the starting material, 2-chloropyridine, is no longer visible on the TLC plate.
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water.
-
Transfer the diluted mixture to a separatory funnel and extract the product with ethyl acetate (5 times).
-
-
Isolation and Purification:
-
Characterization: The final product can be characterized using techniques such as ¹H NMR and LCMS to confirm its identity and purity.[7][9]
Purification Methods:
For obtaining a higher purity product, 2-hydrazinopyridine can be further purified by distillation under vacuum or by recrystallization from a mixture of diethyl ether and hexane.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-hydrazinopyridine from 2-chloropyridine.
Caption: Workflow for the synthesis of 2-hydrazinopyridine.
Biological Activity and Applications
2-Hydrazinopyridine is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including those with potential antitumor and antiviral properties.[5][6]
Key areas of application and research include:
-
Pharmaceutical Development: It is a key building block in the development of novel therapeutic agents, particularly anti-cancer drugs.[5]
-
Coordination Chemistry: Its ability to act as a ligand allows for the formation of coordination complexes with various metals, which are instrumental in the development of new catalysts.[5]
-
Enzyme Inhibition Studies: 2-Hydrazinopyridine has been utilized in the study of the active sites of enzymes such as lysyl oxidase and amine oxidases.[8][10]
-
Sensing and Detection: It has been incorporated into novel probes for the fluorescent detection of heavy metal ions like Zn(2+) and Cd(2+).[8]
-
Agrochemicals: This compound is also used in the formulation of pesticides and herbicides.[5]
Safety and Handling
2-Hydrazinopyridine is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]
Precautionary Measures:
-
Handle in a well-ventilated area.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[8][11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[12]
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]
References
- 1. scbt.com [scbt.com]
- 2. 2-Hydrazinopyridine [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 8. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Hydrazinopyridine 97 4930-98-7 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
